

comparing JMV 449 acetate to other neurotensin receptor agonists

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Compound of Interest

Compound Name: JMV 449 acetate

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A Comprehensive Comparison of **JMV 449 Acetate** and Other Neurotensin Receptor Agonists

Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and periphery through its interaction with neurotensin receptors, primarily the high-affinity neurotensin receptor 1 (NTS1). NTS1 is a G protein-coupled receptor (GPCR) implicated in various physiological processes, including pain perception, temperature regulation, and dopamine signaling. Consequently, NTS1 has emerged as a promising therapeutic target for a variety of disorders. **JMV 449 acetate** is a potent, metabolically stable pseudopeptide analogue of the C-terminal active fragment of neurotensin, NT(8-13)[1]. This guide provides a detailed comparison of **JMV 449 acetate** with other key neurotensin receptor agonists, including the endogenous ligand Neurotensin, its active fragment NT(8-13), and the synthetic agonists NT69L and PD149163. The comparison focuses on their binding affinities, functional potencies, and the underlying experimental methodologies.

Comparative Analysis of Neurotensin Receptor Agonists

The following tables summarize the quantitative data for **JMV 449 acetate** and other selected neurotensin receptor agonists.

Table 1: Neurotensin Receptor Binding Affinities

| Compound | Receptor Subtype | Preparation | Radioligand | Ki (nM) | IC50 (nM) |
|--------------------|------------------|--------------------------------|-----------------------|--------------|--------------|
| JMV 449 acetate | NTS1 | Neonatal mouse brain membranes | [125I]-NT | - | 0.15[2] |
| Neurotensin | NTS1 | Human frontal cortex membranes | [3H]Neurotensin | - | - |
| Neurotensin (8-13) | NTS1 | Human frontal cortex membranes | [3H]Neurotensin(8-13) | 0.52 (Kd)[2] | - |
| hNTS1 | HEK293 cells | [3H]NT(8-13) | 0.68 | - | |
| NT69L | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| PD149163 | NTS1 | - | - | 159[3] | - |

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; Kd: Equilibrium dissociation constant.

Table 2: Neurotensin Receptor Functional Potency

| Compound | Assay Type | Cell Line | EC50 (nM) |
|--------------------------|------------------------------|------------------------|--------------|
| JMV 449 acetate | Guinea-pig ileum contraction | - | 1.9[2] |
| Neurotensin | Calcium Mobilization | HT-29 cells | 0.8[4] |
| Neurotensin (8-13) | Gq Signaling (IP1) | rNTS1-expressing cells | 2.06[5] |
| β-arrestin-2 Recruitment | - | 0.43[6] | |
| Gq Protein Activation | - | 0.36[6] | |
| NT69L | Not Reported | Not Reported | Not Reported |
| PD149163 | Not Reported | Not Reported | Not Reported |

EC50: Half-maximal effective concentration.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol describes a general method for determining the binding affinity of a test compound for the neurotensin receptor 1 (NTS1).

- Membrane Preparation:
 - Homogenize tissue (e.g., neonatal mouse brain) or cultured cells expressing NTS1 in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
 - Centrifuge the resulting supernatant at high speed to pellet the membranes.
 - Wash the membrane pellet by resuspension and centrifugation in fresh buffer.
 - Resuspend the final pellet in assay buffer and determine the protein concentration.

- Binding Assay:
 - In a 96-well plate, add a fixed amount of membrane preparation (e.g., 50-100 µg protein/well).
 - Add increasing concentrations of the unlabeled test compound.
 - Add a fixed concentration of a radiolabeled neurotensin ligand (e.g., [125I]-Neurotensin or [3H]NT(8-13)) to all wells.
 - To determine non-specific binding, add a high concentration of unlabeled neurotensin to a set of control wells.
 - Incubate the plate at a specific temperature (e.g., 4°C or 25°C) for a defined period to reach equilibrium.
- Separation and Detection:
 - Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
 - Wash the filters with ice-cold buffer to remove any unbound radioactivity.
 - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Subtract the non-specific binding from the total binding to obtain specific binding.
 - Plot the specific binding as a function of the log concentration of the test compound.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
 - Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

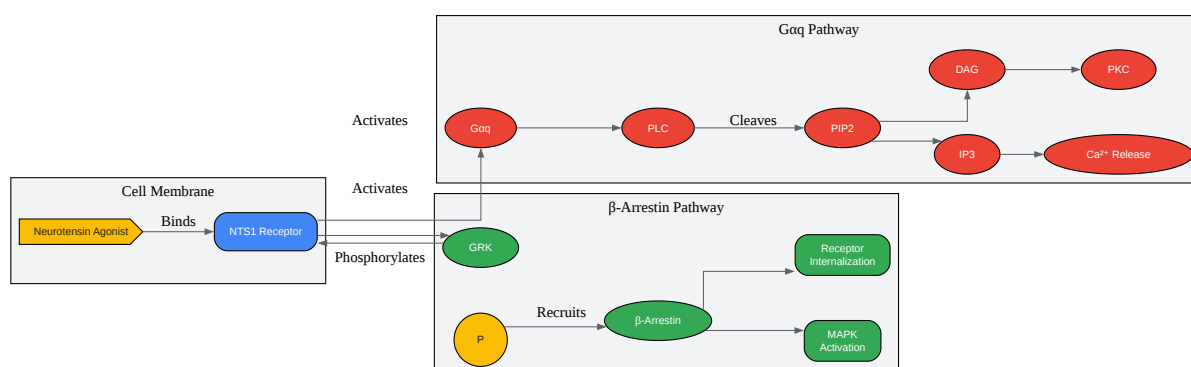
This protocol outlines a general procedure for measuring the functional potency of a neurotensin receptor agonist by monitoring changes in intracellular calcium concentration.

- Cell Culture and Plating:
 - Culture a suitable cell line endogenously or recombinantly expressing NTS1 (e.g., HT-29 or CHO-K1 cells) in appropriate growth medium.
 - Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere and grow to a confluent monolayer.
- Dye Loading:
 - Remove the growth medium and wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
 - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in the dark at 37°C for a specified time (e.g., 30-60 minutes).
 - Wash the cells to remove excess dye.
- Compound Addition and Signal Detection:
 - Prepare serial dilutions of the test agonist in the assay buffer.
 - Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence.
 - Inject the different concentrations of the agonist into the wells and immediately begin recording the fluorescence intensity over time.
- Data Analysis:
 - The change in fluorescence intensity reflects the change in intracellular calcium concentration.
 - Determine the peak fluorescence response for each agonist concentration.

- Plot the peak response as a function of the log concentration of the agonist.
- Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.

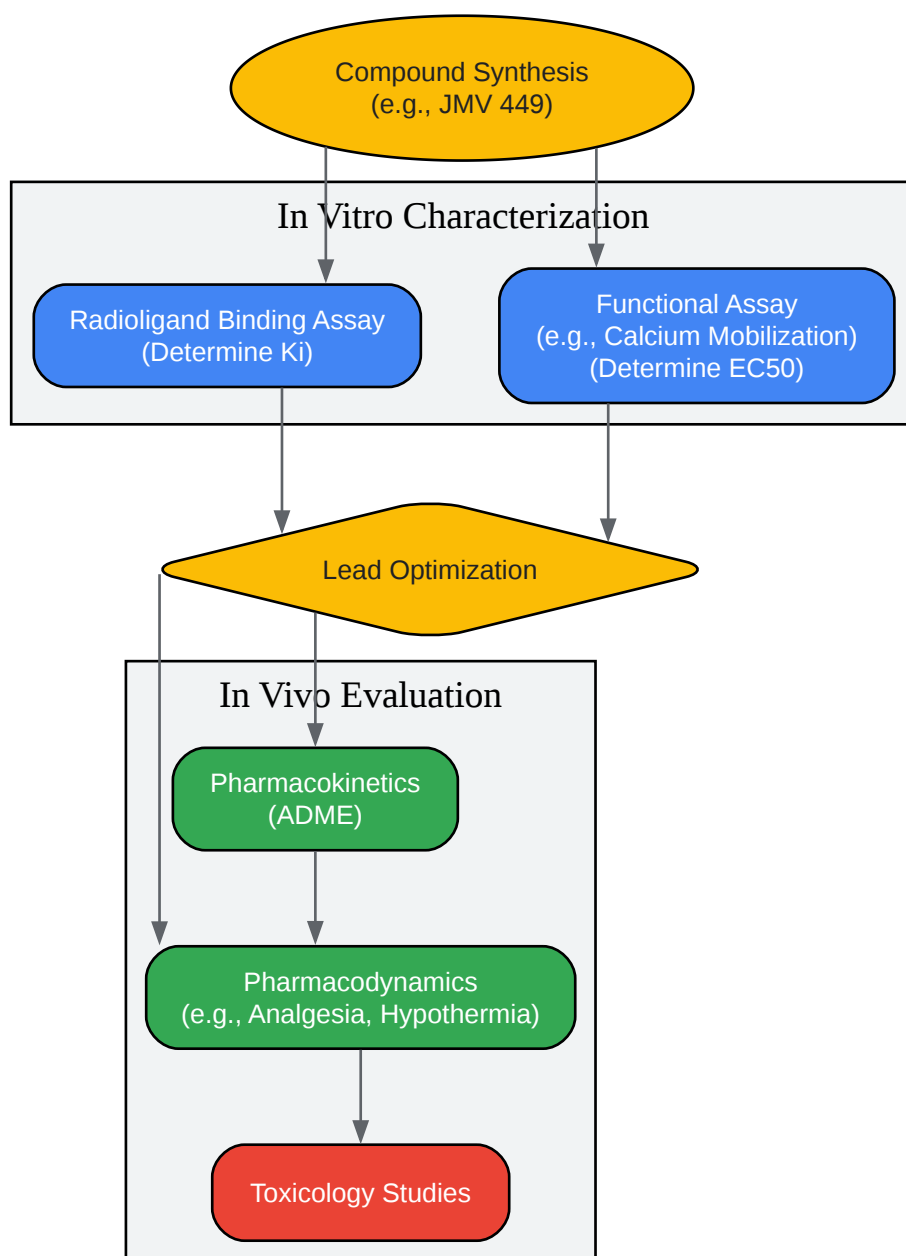
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways activated by neurotensin receptors and a typical experimental workflow for characterizing neurotensin receptor agonists.



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Caption: NTS1 Receptor Signaling Pathways.



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Caption: Drug Discovery Workflow for NTS1 Agonists.

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